Piperazine vs. Piperidine Scaffold: Ki Ratio Against Cathepsin V
Replacement of piperidine with piperazine in the central scaffold alters the hydrogen‑bonding network with the S2 subsite of cathepsin V. While inhibitory constants (Ki) for piperazine-containing analogs have not been reported individually, the parent piperidine derivative (compound 7) inhibited cathepsin V with Ki = 0.8 ± 0.2 µM [1]. Class‑level SAR indicates that introduction of a basic piperazine nitrogen generally reduces potency at cathepsin V by 2‑ to 5‑fold due to suboptimal interactions with the hydrophobic S2 pocket [1]. Direct comparative Ki measurements for the target compound remain unavailable at this time.
| Evidence Dimension | Cathepsin V inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki not reported; predicted 2‑ to 5‑fold weaker than piperidine parent based on scaffold SAR |
| Comparator Or Baseline | Phenyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate (compound 7): Ki = 0.8 ± 0.2 µM |
| Quantified Difference | Estimated 2‑ to 5‑fold reduction in affinity; direct measurement pending |
| Conditions | Recombinant human cathepsin V; fluorogenic substrate Z-Phe-Arg-AMC; pH 5.5, 37°C [1] |
Why This Matters
A weaker Ki at cathepsin V, if confirmed, may be desirable for cell‑based studies where excessive inhibition of this essential lysosomal protease could cause cytotoxicity, while sufficient residual activity allows functional modulation without complete shutdown.
- [1] Mitrović, A., Senjor, E., Jukić, M., Bolčina, L., Prunk, M., Proj, M., Nanut, M.P., Gobec, S. and Kos, J. (2022) 'New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity', Computational and Structural Biotechnology Journal, 20, pp. 4667–4687. View Source
